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This document provides detailed application notes and standardized protocols for measuring

the antioxidant activity of amygdalin, a compound also known as Vitamin B17.[1][2] These

protocols are designed to offer robust and reproducible methods for assessing the free-radical

scavenging and antioxidant capacities of this molecule, which is of growing interest in various

fields of biomedical research.

Introduction to Amygdalin's Antioxidant Activity
Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots, bitter

almonds, and peaches, has been investigated for a range of biological activities.[1][2]

Emerging evidence suggests that amygdalin possesses antioxidant properties, which may

contribute to its observed physiological effects.[1][3] The antioxidant capacity of a compound is

its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are

implicated in the pathophysiology of numerous diseases. At low doses, amygdalin may help

restore oxidative balance.[3] It has been observed to enhance the activity of antioxidant

enzymes, including glutathione peroxidase and superoxide dismutase, and decrease lipid

peroxidation.[4]
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The antioxidant activity of amygdalin has been quantified using various standard assays. The

following table summarizes the available data from in vitro studies. It is important to note that

the antioxidant capacity can be influenced by the assay methodology and the specific

experimental conditions.

Assay Method Result Reference

DPPH (2,2-diphenyl-

1-picrylhydrazyl)

Radical Scavenging

Assay

Measures the ability of

an antioxidant to

donate an electron

and reduce the stable

DPPH radical.

SC50: 18.74 ± 0.72

mg/mL

This value represents

the concentration of

amygdalin required to

scavenge 50% of the

DPPH radicals.

Inhibition: -0.85 ±

0.67%

This value indicates

the percentage of

DPPH radical

inhibition at a specific

concentration of

amygdalin.

ABTS (2,2'-azino-

bis(3-

ethylbenzothiazoline-

6-sulfonic acid))

Radical Scavenging

Assay

Measures the ability of

an antioxidant to

scavenge the ABTS

radical cation.

Inhibition: 12.31 ±

0.03%

This value represents

the percentage of

ABTS radical cation

inhibition at a specific

concentration of

amygdalin.

FRAP (Ferric

Reducing Antioxidant

Power) Assay

Measures the ability of

an antioxidant to

reduce ferric iron

(Fe³⁺) to ferrous iron

(Fe²⁺).

3.39 ± 0.33 µmol

Fe₂SO₄·7H₂O/g

This value expresses

the antioxidant

capacity of amygdalin

in terms of its

equivalence to a

known concentration

of ferrous sulfate.
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The following are detailed protocols for the most common assays used to determine the

antioxidant activity of amygdalin. These protocols are based on established methodologies and

can be adapted for specific laboratory requirements.

DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH in the presence of a

hydrogen-donating antioxidant. The discoloration of the purple DPPH solution is measured

spectrophotometrically.

Materials:

Amygdalin (Vitamin B17)

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol (analytical grade)

Ascorbic acid (positive control)

96-well microplate or spectrophotometer cuvettes

Microplate reader or spectrophotometer

Procedure:

Preparation of DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.

Store this solution in the dark at 4°C.

Preparation of Amygdalin Stock Solution: Prepare a stock solution of amygdalin in methanol

(e.g., 1 mg/mL). From this stock, prepare a series of dilutions to determine the IC50 value.

Preparation of Positive Control: Prepare a stock solution of ascorbic acid in methanol and

create serial dilutions in the same manner as the amygdalin solution.

Assay:

In a 96-well plate, add 100 µL of the amygdalin dilutions to respective wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of the ascorbic acid dilutions to their respective wells.

For the control well, add 100 µL of methanol.

Add 100 µL of the 0.1 mM DPPH solution to all wells.

Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is

calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x

100 Where:

A_control is the absorbance of the control (DPPH solution without sample).

A_sample is the absorbance of the sample with DPPH solution.

IC50 Value Determination: Plot the percentage of inhibition against the concentration of

amygdalin to determine the IC50 value (the concentration required to inhibit 50% of the

DPPH radicals).

ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation

(ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in

absorbance.

Materials:

Amygdalin (Vitamin B17)

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

Potassium persulfate

Methanol or phosphate-buffered saline (PBS)

Trolox (positive control)
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96-well microplate or spectrophotometer cuvettes

Microplate reader or spectrophotometer

Procedure:

Preparation of ABTS Radical Cation (ABTS•+) Solution:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical.

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or

PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

Preparation of Amygdalin Stock Solution: Prepare a stock solution of amygdalin in a suitable

solvent and create serial dilutions.

Preparation of Positive Control: Prepare a stock solution of Trolox and create serial dilutions.

Assay:

In a 96-well plate, add 10 µL of the amygdalin dilutions to respective wells.

Add 10 µL of the Trolox dilutions to their respective wells.

For the control well, add 10 µL of the solvent.

Add 190 µL of the working ABTS•+ solution to all wells.

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734

nm.

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is

calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A_control is the absorbance of the control (ABTS•+ solution without sample).

A_sample is the absorbance of the sample with ABTS•+ solution.

Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be

expressed as Trolox equivalents (TEAC) by comparing the percentage of inhibition of the

sample to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce

the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an

intense blue color.

Materials:

Amygdalin (Vitamin B17)

FRAP reagent:

300 mM Acetate buffer (pH 3.6)

10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

20 mM Ferric chloride (FeCl₃) solution

Ferrous sulfate (FeSO₄·7H₂O) (standard)

96-well microplate

Microplate reader

Procedure:

Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing

acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution

to 37°C before use.
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Preparation of Amygdalin Stock Solution: Prepare a stock solution of amygdalin in a suitable

solvent and create serial dilutions.

Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known

concentrations to create a standard curve.

Assay:

Add 10 µL of the amygdalin dilutions to the wells of a 96-well plate.

Add 10 µL of the ferrous sulfate standards to their respective wells.

Add 190 µL of the FRAP working solution to all wells.

Measurement: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes) and then

measure the absorbance at 593 nm.

Calculation: The antioxidant capacity of the amygdalin sample is determined by comparing

its absorbance to the standard curve of ferrous sulfate. The results are expressed as µmol of

Fe²⁺ equivalents per gram or liter of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from

damage by a peroxyl radical generator, such as AAPH. The decay of fluorescence is monitored

over time.

Materials:

Amygdalin (Vitamin B17)

Fluorescein sodium salt (fluorescent probe)

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical generator)

Trolox (standard)

Phosphate buffer (75 mM, pH 7.4)
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96-well black microplate

Fluorescence microplate reader with temperature control

Procedure:

Preparation of Reagents:

Prepare a working solution of fluorescein in phosphate buffer.

Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.

Prepare a stock solution of Trolox and create serial dilutions for the standard curve.

Preparation of Amygdalin Samples: Prepare a stock solution of amygdalin in phosphate

buffer and create serial dilutions.

Assay:

In a 96-well black microplate, add 25 µL of the amygdalin dilutions, Trolox standards, or

phosphate buffer (blank) to the appropriate wells.

Add 150 µL of the fluorescein working solution to all wells.

Incubate the plate at 37°C for at least 15 minutes.

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

Measurement: Immediately begin reading the fluorescence at an excitation wavelength of

~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.

The plate should be maintained at 37°C.

Calculation:

Calculate the area under the curve (AUC) for the fluorescence decay of each sample,

standard, and blank.
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Subtract the AUC of the blank from the AUC of the samples and standards to obtain the

net AUC.

Plot the net AUC of the Trolox standards against their concentrations to create a standard

curve.

The ORAC value of the amygdalin sample is calculated from the Trolox standard curve

and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.

Potential Signaling Pathways of Amygdalin's
Antioxidant Activity
While the direct free-radical scavenging activity of amygdalin can be measured by the assays

described above, its antioxidant effects within a biological system may also be mediated

through the modulation of cellular signaling pathways. One of the key pathways in the cellular

antioxidant defense system is the Keap1-Nrf2 pathway. While direct evidence for amygdalin's

activation of the Nrf2 pathway is still emerging, its known ability to upregulate antioxidant

enzymes like glutathione peroxidase and superoxide dismutase suggests a potential interaction

with this pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by

binding to Keap1. In the presence of oxidative stress or certain phytochemicals, Keap1 is

modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to

the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various

antioxidant and detoxifying enzymes, leading to their increased expression. This cellular

defense mechanism helps to mitigate oxidative damage.

Furthermore, studies have shown that amygdalin can protect human umbilical vein endothelial

cells from PM2.5-induced injury by modulating the TLR4/NF-κB and Bcl-2/Bax signaling

pathways, which are involved in inflammation and apoptosis, processes closely linked to

oxidative stress.
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Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Proposed Keap1-Nrf2 Signaling Pathway for Antioxidant Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Onco-immunity and therapeutic application of amygdalin: A review - PMC
[pmc.ncbi.nlm.nih.gov]

2. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal
Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and
Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

3. The Multiple Actions of Amygdalin on Cellular Processes with an Emphasis on Female
Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12372212?utm_src=pdf-body-img
https://www.benchchem.com/product/b12372212?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9816781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9816781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8468697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8468697/
https://www.researchgate.net/figure/A-schematic-depicting-how-amygdalin-induces-apoptosis-amygdalin-activates-Pp38-which_fig5_364391395
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Unveiling the Antioxidant Potential of Amygdalin
(Vitamin B17): Application Notes and Standardized Protocols]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12372212#protocols-for-
measuring-the-antioxidant-activity-of-vitamin-b17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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